![molecular formula C11H22N2 B1420248 1-Cycloheptylpyrrolidin-3-amine CAS No. 1096307-23-1](/img/structure/B1420248.png)
1-Cycloheptylpyrrolidin-3-amine
Overview
Description
1-Cycloheptylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Cycloheptylpyrrolidin-3-amine can be analyzed using tools like MolView and ChemSpider . These platforms allow for the visualization of the 3D model of the molecule.Scientific Research Applications
Synthesis of Pharmaceuticals
1-Cycloheptylpyrrolidin-3-amine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyrrolidine ring, is commonly found in bioactive molecules. The compound’s ability to undergo reductive amination and nucleophilic substitution makes it a versatile building block for creating complex drug molecules, including antidepressants , antipsychotics , and opioid analgesics .
Agrochemical Development
In agrochemistry, 1-Cycloheptylpyrrolidin-3-amine can be utilized to develop novel pesticides and herbicides. Its amine group can be functionalized to create compounds that interact with specific enzymes or receptors in pests, offering a targeted approach to crop protection .
Material Science Innovations
The compound’s unique electronic and optical properties are explored in material science for the development of polymers , catalysts , and sensors . These materials can be used in various applications, from organic electronics to photovoltaics .
Medicinal Chemistry
In medicinal chemistry, 1-Cycloheptylpyrrolidin-3-amine serves as a core structure for the development of receptor ligands and enzyme inhibitors. It’s particularly significant in the creation of anticancer agents and therapeutics for neurological disorders .
Sustainable Technologies
The amine’s properties are beneficial in sustainable technologies, such as carbon capture and energy storage . It can be used to synthesize green chemicals and facilitate catalytic transformations that are crucial for environmental remediation .
Drug Discovery
The pyrrolidine ring, part of 1-Cycloheptylpyrrolidin-3-amine , is a versatile scaffold in drug discovery. It’s used to obtain novel biologically active compounds with target selectivity for treating human diseases. The stereogenicity of the pyrrolidine ring allows for the creation of drug candidates with varied biological profiles due to different binding modes to enantioselective proteins .
properties
IUPAC Name |
1-cycloheptylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-7-8-13(9-10)11-5-3-1-2-4-6-11/h10-11H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMUBWSHTPRUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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